![molecular formula C15H16O3 B5721035 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in several plants. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one varies depending on its pharmacological properties. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby reducing inflammation. Coumarin has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, leading to anti-tumor effects. It has been found to inhibit the activity of enzymes involved in blood coagulation, leading to anti-coagulant effects.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to a reduction in the risk of several chronic diseases. Coumarin has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. It has been found to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments. It is a naturally occurring compound, making it readily available for research purposes. It has been extensively studied for its pharmacological properties, making it a well-known compound in the scientific community. However, 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, making it necessary to use lower concentrations for experiments. Additionally, 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has poor solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives with improved pharmacological properties. Another area of research is the investigation of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research on the use of 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one in the treatment of cancer and diabetes.
Méthodes De Synthèse
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate or sulfuric acid.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its various pharmacological properties. It has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-coagulant effects. Coumarin has also been shown to have antioxidant and neuroprotective effects. It has been used in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
4-ethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-11-7-15(16)18-14-8-12(5-6-13(11)14)17-9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQNHFVMIDCDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

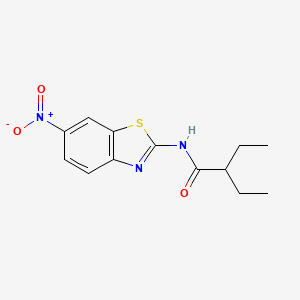
![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)

![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
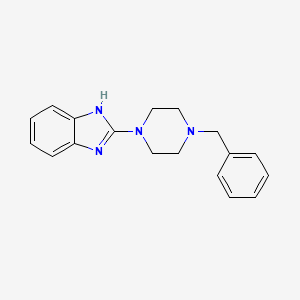
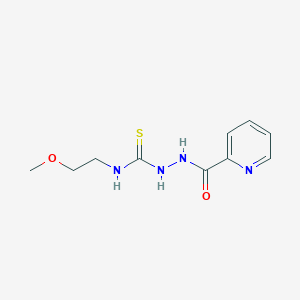

![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)
![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)
![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
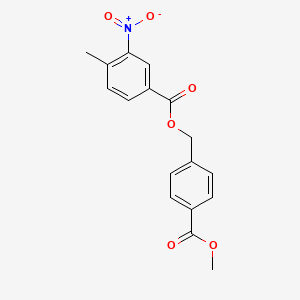
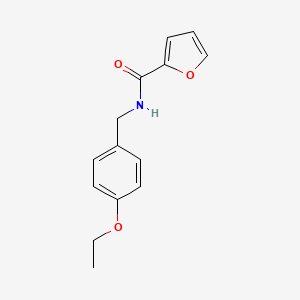
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)